Cas no 1806952-91-9 (5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile)
5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile
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- Inchi: 1S/C10H7F2N3/c1-6-9(10(11)12)8(2-3-13)7(4-14)5-15-6/h5,10H,2H2,1H3
- InChI Key: PJZPRZYKRBERSK-UHFFFAOYSA-N
- SMILES: FC(C1C(C)=NC=C(C#N)C=1CC#N)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- XLogP3: 1.2
- Topological Polar Surface Area: 60.5
5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038478-250mg |
5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile |
1806952-91-9 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029038478-500mg |
5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile |
1806952-91-9 | 95% | 500mg |
$1,735.55 | 2022-03-31 | |
| Alichem | A029038478-1g |
5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile |
1806952-91-9 | 95% | 1g |
$2,837.10 | 2022-03-31 |
5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile
Professional Introduction to Compound with CAS No. 1806952-91-9 and Product Name: 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile
The compound with CAS No. 1806952-91-9, specifically named as 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including the presence of a cyano group, a difluoromethyl substituent, and an acetonitrile moiety, contribute to its distinctive chemical properties and reactivity.
One of the most notable aspects of 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile is its potential role as a key intermediate in the synthesis of various pharmacologically active agents. The cyano group at the 5-position and the acetonitrile at the 4-position provide reactive sites for further functionalization, enabling the construction of more complex molecular architectures. These structural elements are particularly valuable in medicinal chemistry, where they can be leveraged to enhance binding affinity, selectivity, and metabolic stability in drug candidates.
Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic clearance. The difluoromethyl group in this compound is a prime example of such a fluorinated moiety, which has been extensively studied for its ability to improve drug-like properties. Studies have demonstrated that incorporating difluoromethyl groups can lead to enhanced binding interactions with biological targets, thereby increasing the efficacy of therapeutic agents.
In addition to its structural significance, 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile has shown promise in preclinical studies as a scaffold for developing novel therapeutic interventions. Researchers have been exploring its potential in various disease models, including oncology and neurodegenerative disorders. The compound's ability to interact with specific biological pathways makes it a valuable candidate for further investigation. For instance, its interaction with enzymes and receptors involved in cancer cell proliferation has been a focus of recent studies.
The synthesis of 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as cross-coupling reactions and transition metal catalysis, have been employed to achieve high yields and purity. These synthetic strategies are critical in ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of high-performance analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), has further facilitated the characterization of this compound.
The pharmacological profile of 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile is another area of intense interest. Preclinical data suggest that this compound exhibits inhibitory activity against several key targets relevant to human health. For example, its ability to block the activity of specific enzymes involved in inflammation has been observed in cell-based assays. Such findings underscore its potential as a lead compound for developing anti-inflammatory therapies.
Moreover, the compound's chemical stability under various conditions has been evaluated through rigorous testing protocols. These studies have demonstrated that 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile remains stable under storage conditions typically used in pharmaceutical settings. This stability is crucial for ensuring the long-term viability of drug candidates during development and commercialization.
The impact of 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile on drug discovery extends beyond its immediate applications. Its unique structural features serve as inspiration for designing new molecules with improved properties. By leveraging computational chemistry tools and virtual screening techniques, researchers can identify novel analogs with enhanced potency and selectivity. This approach aligns with the broader goal of accelerating the development of next-generation therapeutics.
In conclusion, 5-Cyano-3-(difluoromethyl)-2-methylpyridine-4-acetonitrile represents a significant contribution to the field of chemical biology and drug development. Its multifaceted applications, from serving as an intermediate in synthetic chemistry to demonstrating potential therapeutic benefits, highlight its importance in advancing medical science. As research continues to uncover new insights into its mechanisms of action and applications across different disease areas, this compound is poised to play a pivotal role in shaping the future of pharmaceutical innovation.
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